molecular formula C2H6O7S2 B14327128 2-Hydroxyethane-1,1-disulfonic acid CAS No. 104473-66-7

2-Hydroxyethane-1,1-disulfonic acid

Cat. No.: B14327128
CAS No.: 104473-66-7
M. Wt: 206.2 g/mol
InChI Key: RPEIKJGZYJQGJL-UHFFFAOYSA-N
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Description

Historical Context and Initial Investigations of Disulfonic Acids Relevant to 2-Hydroxyethane-1,1-disulfonic Acid

The study of sulfonic acids dates back to the 19th century, with early investigations focusing on their synthesis and properties. The discovery of taurine (B1682933) (2-aminoethanesulfonic acid) in 1827 was a significant milestone, highlighting the presence of sulfonic acids in biological systems. researchgate.net Early methods for preparing alkanesulfonic acids involved the reaction of alkyl halides with alkali metal sulfites in aqueous solutions at elevated temperatures and pressures. google.com Another historical method for producing disulfonic acids involved the oxidation of dithiols with hydrogen peroxide. google.com

Significance of Disulfonic Acid Moieties in Organic Synthesis and Chemical Biology

The sulfonic acid group is a strong acid, highly soluble in water, and its presence can significantly influence the properties of a molecule. patsnap.com These characteristics make sulfonic acids and their derivatives valuable in a multitude of applications.

In organic synthesis , sulfonic acids are frequently used as strong, yet non-oxidizing, acid catalysts that are soluble in organic solvents. wikipedia.org The disulfonic acid moiety, in particular, can impart unique properties. For example, the presence of two sulfonic acid groups can enhance water solubility even further, a desirable trait for catalysts used in aqueous or biphasic reaction systems. ontosight.ai The high acidity of sulfonic acids also makes them effective in various catalytic processes, including alkylation and condensation reactions. patsnap.com However, the very properties that make them useful, such as high polarity and solubility, can also present challenges in chemical synthesis, necessitating the use of protecting groups in some multi-step reactions. google.com

In chemical biology , the disulfonic acid group is found in compounds with interesting biological activities. For instance, stilbene (B7821643) disulfonic acid derivatives, such as DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid), are known to interact with biological membranes and can stimulate the production of tumor necrosis factor-alpha (TNF-alpha) in human lymphocytes. nih.gov The presence of multiple sulfonate groups can also be a feature in compounds designed as enzyme inhibitors or to interact with specific biological targets. While the biological activity of this compound itself is not documented in the available literature, the broader class of sulfonic acid derivatives has shown a range of pharmacological activities. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to this compound

Direct and recent research focusing specifically on this compound appears to be scarce in the public domain. However, broader research trends in related areas provide insight into its potential applications and areas of interest.

One area of active research is the development of novel surfactants . Gemini surfactants, which contain two hydrophilic head groups and two hydrophobic tails, are of particular interest. The synthesis of dialkylaryl disulfonate Gemini-type anionic surfactants has been explored, demonstrating that these compounds can exhibit very high surface activity. researchgate.net

Another significant trend is the use of sulfonic acid-functionalized materials in catalysis and materials science . For example, sulfonic acid-functionalized silica (B1680970) is being investigated as a highly efficient and reusable heterogeneous catalyst. patsnap.com Polymers containing sulfonic acid groups are crucial for the development of proton exchange membranes (PEMs) used in fuel cells, owing to their excellent proton conductivity. patsnap.com

The synthesis of complex molecules containing the geminal disulfone group, a related functionality, is also an area of contemporary research, with methods being developed for their efficient preparation. researchgate.net

While the current research landscape does not prominently feature this compound, its structure suggests potential applicability in areas where high water solubility, strong acidity, and the presence of a reactive hydroxyl group are desired. Future investigations could explore its use as a novel surfactant, a building block for functional polymers, or as a ligand in coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104473-66-7

Molecular Formula

C2H6O7S2

Molecular Weight

206.2 g/mol

IUPAC Name

2-hydroxyethane-1,1-disulfonic acid

InChI

InChI=1S/C2H6O7S2/c3-1-2(10(4,5)6)11(7,8)9/h2-3H,1H2,(H,4,5,6)(H,7,8,9)

InChI Key

RPEIKJGZYJQGJL-UHFFFAOYSA-N

Canonical SMILES

C(C(S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyethane 1,1 Disulfonic Acid

Established Synthetic Routes to 2-Hydroxyethane-1,1-disulfonic Acid

Theoretical and analogous synthetic routes can be proposed based on fundamental organic reactions, including direct sulfonation and condensation approaches.

Sulfonation using potent reagents like sulfur trioxide (SO₃) is a primary method for introducing sulfonic acid groups onto an organic framework. wikipedia.org For this compound, a plausible, though not explicitly documented, route involves the exhaustive sulfonation of a suitable precursor.

One potential pathway is the direct sulfonation of 2-hydroxyethanesulfonic acid (isethionic acid). This would involve the introduction of a second sulfonic acid group onto the C1 carbon. Such a reaction would likely require harsh conditions, including the use of oleum (B3057394) (a solution of SO₃ in sulfuric acid) or neat sulfur trioxide, possibly with a catalyst. The reactivity of sulfur trioxide is highlighted in its use for producing detergents, dyes, and in the disulfonation of aromatic compounds like naphthalene. wikipedia.orgchemicalbook.com

Another theoretical approach is the direct sulfonation of ethanol (B145695) with an excess of sulfur trioxide. While the reaction of ethanol with SO₃ is historically known to produce 2-hydroxyethanesulfonic acid, forcing the reaction with excess sulfonating agent under controlled conditions could potentially lead to the formation of the geminal disulfonic acid product. The title of a study, "Sulfonation with Sulfur Trioxide - Derivatives of Acetaldehyde (B116499) Desulfonate," suggests that sulfonation of acetaldehyde-derived structures is a known area of investigation, lending credibility to this approach. acs.org

Table 1: Comparison of Potential Sulfonation Precursors This table is based on theoretical applications of established chemical principles.

PrecursorProposed ReactionKey Considerations
2-Hydroxyethanesulfonic AcidDirect sulfonation with SO₃/OleumRequires forcing conditions; potential for side reactions like dehydration and oxidation.
EthanolExhaustive sulfonation with excess SO₃Must overcome the stability of the monosulfonated intermediate; risk of significant charring and by-product formation.
AcetaldehydeReaction with SO₃ followed by hydrolysisThe high reactivity of acetaldehyde could lead to polymerization; requires careful control of reaction conditions. acs.org

Condensation reactions provide another major pathway for synthesizing sulfonic acids. The most relevant analogy is the reaction of an aldehyde with bisulfite (HSO₃⁻), a common method for creating α-hydroxysulfonic acids.

The reaction of acetaldehyde with aqueous sulfur dioxide (which exists in equilibrium with bisulfite) is well-documented, particularly in the context of enology, where it forms 1-hydroxyethane-1-sulfonic acid (the acetaldehyde-bisulfite adduct). scielo.org.zaithaka-journal.net This reaction is rapid and reversible, effectively sequestering acetaldehyde. scielo.org.zaithaka-journal.net

The synthesis of this compound would require the addition of a second sulfite (B76179) equivalent to the carbonyl carbon. While the formation of the monosulfonated adduct is highly favored, a hypothetical second addition could be explored under specific conditions, such as a very high concentration of the sulfonating agent (e.g., concentrated SO₂ solution under pressure) and potentially elevated temperatures to overcome the stability of the initial adduct. However, there is no clear evidence in the provided literature of a second addition occurring to form a stable geminal disulfonic acid via this method. Studies have used molar ratios of SO₂ to acetaldehyde as high as 2:1, but the objective was to ensure the complete binding of acetaldehyde into its monosulfonate form, not to promote disulfonation. scielo.org.za

Table 2: Acetaldehyde and Sulfur Dioxide Molar Ratios in Model Solutions Data derived from studies on the formation of 1-hydroxyethane-1-sulfonic acid. scielo.org.za

Acetaldehyde Conc. (mg/L)SO₂ Conc. (mg/L)Molar Ratio (Acetaldehyde:SO₂)Resulting Product
25461:11-Hydroxyethane-1-sulfonic acid
25921:21-Hydroxyethane-1-sulfonic acid
50921:11-Hydroxyethane-1-sulfonic acid
501841:21-Hydroxyethane-1-sulfonic acid

Exploring alternative strategies involves considering reactions known to form related "geminal" structures. Methodologies for synthesizing gem-disulfones and gem-bisphosphonic acids can offer conceptual frameworks. researchgate.netwipo.int

One theoretical route could start from 1,1-dihaloethane (e.g., 1,1-dichloroethane). A two-step process could be envisioned:

Hydroxylation: Selective hydrolysis or substitution to introduce a hydroxyl group at the C2 position, yielding 2,2-dihaloethanol.

Sulfonation: Nucleophilic substitution of the two halogen atoms with sulfite (SO₃²⁻) or bisulfite ions. This step is challenging as nucleophilic substitution at a carbon already bearing an electronegative group can be difficult.

Another approach could adapt the chemistry used for making gem-disulfones, which involves the alkylation of a methylene (B1212753) group positioned between two sulfonyl groups. researchgate.net A similar strategy for this compound is difficult to conceive due to the target structure's specific arrangement of functional groups.

Precursor Chemistry and Starting Material Considerations in this compound Synthesis

The choice of starting materials is critical and is dictated by the chosen synthetic pathway. The key precursors are a source for the two-carbon hydroxy-ethyl backbone and a sulfonating agent.

Carbon Backbone Precursors:

Acetaldehyde: This is a primary candidate, providing the correct two-carbon skeleton. Its aldehyde group is the natural site for the nucleophilic attack by sulfonating agents. nih.gov

Ethanol: As a readily available and inexpensive bulk chemical, ethanol is a logical starting point for syntheses involving oxidation and/or sulfonation.

2-Hydroxyethanesulfonic Acid (Isethionic Acid): This molecule could serve as an advanced precursor, requiring only the addition of a second sulfonic acid group at the C1 position.

Sulfonating Agents:

Sulfur Trioxide (SO₃): A powerful and versatile sulfonating agent, available neat or as oleum. It is suitable for reactions that require forcing conditions. wikipedia.org

Sulfur Dioxide (SO₂)/Bisulfite (HSO₃⁻): Used in aqueous solutions, it is the classic reagent for forming α-hydroxysulfonic acids from aldehydes and ketones. scielo.org.za Its use is common in food chemistry, such as winemaking. ithaka-journal.netmdpi.com

Table 3: Potential Precursors and Their Roles in Synthesis

PrecursorChemical FormulaRolePotential Synthetic Route
AcetaldehydeCH₃CHOC1-C2 backbone sourceCondensation with SO₂/Bisulfite; Reaction with SO₃
EthanolC₂H₅OHC1-C2 backbone sourceExhaustive sulfonation with SO₃
2-Hydroxyethanesulfonic AcidHOCH₂CH₂SO₃HAdvanced precursorDirect sulfonation of C1
Sulfur TrioxideSO₃Sulfonating AgentSulfonation Reactions
Sulfur Dioxide / Sodium BisulfiteSO₂ / NaHSO₃Sulfonating AgentCondensation Reactions

Reaction Condition Optimization for Enhanced Yields and Purity of this compound

Optimizing any proposed synthesis would be crucial to maximize the yield and purity of this compound, primarily by minimizing the formation of by-products.

For Sulfonation with SO₃: Key parameters to control would include temperature, reaction time, and solvent. For example, in the disulfonation of naphthalene, reaction temperatures are carefully controlled, and solvents like tetrachloroethylene (B127269) can be used. chemicalbook.com For a hypothetical sulfonation of 2-hydroxyethanesulfonic acid, a gradual increase in temperature and a high molar excess of SO₃ would likely be necessary to drive the reaction toward the disulfonated product. The removal of water, which can be formed during the reaction, would also be critical to prevent reagent decomposition and side reactions.

For Condensation with Acetaldehyde: The primary challenge is to push the reaction beyond the stable 1-hydroxyethane-1-sulfonic acid intermediate. Optimization would focus on:

Reactant Ratio: A very large excess of the bisulfite/SO₂ reagent would be required to favor a second addition statistically.

pH Control: The equilibrium of the aldehyde-bisulfite reaction is pH-dependent. While the initial reaction occurs readily in acidic wine environments (pH ~3.3), the conditions needed for a second addition are unknown and would require empirical study. scielo.org.za

Pressure and Temperature: Conducting the reaction under pressure would increase the concentration of dissolved SO₂, potentially favoring the formation of the disulfonated product.

Reactivity and Transformation Pathways of 2 Hydroxyethane 1,1 Disulfonic Acid

Electrophilic and Nucleophilic Reactions of the 2-Hydroxyethane-1,1-disulfonic Acid Core

The core structure of this compound presents a molecule with distinct regions of high and low electron density, making it susceptible to both electrophilic and nucleophilic attack. The oxygen atom of the hydroxyl group and the oxygen atoms of the sulfonic acid groups possess lone pairs of electrons, rendering them nucleophilic centers. Conversely, the carbon atoms, particularly the one bearing the two strongly electron-withdrawing sulfonic acid groups (C-1) and to a lesser extent the carbon bearing the hydroxyl group (C-2), are electrophilic in nature.

Electrophilic attack is likely to target the oxygen atoms. For instance, protonation of the hydroxyl or sulfonic acid groups can occur in strongly acidic media. Nucleophilic attack, on the other hand, would be directed at the electron-deficient carbon atoms. However, the presence of two bulky and highly acidic sulfonate groups at C-1 would sterically hinder and electronically disfavor nucleophilic substitution at this position.

Reactions Involving the Hydroxyl Functionality of this compound

The primary hydroxyl group in this compound is expected to undergo reactions typical of alcohols. These include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically acid-catalyzed.

Etherification: Under appropriate conditions, such as the Williamson ether synthesis, the hydroxyl group can be converted into an ether. This would involve deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. The product of initial oxidation would be 2,2-disulfoacetaldehyde.

Analogous reactivity is observed in the related compound, 1-hydroxyethane-1,1-diphosphonic acid (HEDP), where the hydroxyl group, along with the phosphonic acid groups, participates in coordination with metal ions like Ca²⁺. rsc.org This suggests that the hydroxyl group in this compound could also be involved in chelation.

Reaction Type Reagent Potential Product
EsterificationAcetic Anhydride (B1165640)2-Acetoxyethane-1,1-disulfonic acid
Oxidation (mild)Pyridinium chlorochromate (PCC)2,2-Disulfoacetaldehyde
Oxidation (strong)Potassium permanganate2,2-Disulfoacetic acid

Reactivity of the Geminal Disulfonic Acid Groups in this compound

The geminal disulfonic acid groups are strong acids, and their chemistry is dominated by their acidic nature and the reactivity of the sulfonate moiety.

Salt Formation: As strong acids, they readily react with bases to form stable salts.

Desulfonation: While the C-S bond in aliphatic sulfonic acids is generally stable, desulfonation can occur under harsh conditions, such as high temperatures or in the presence of strong acids or bases. The hydrolysis of arylsulfonic acids is a known reverse reaction to sulfonation. wikipedia.org It is conceivable that under forcing conditions, one or both sulfonic acid groups could be removed.

Conversion to Sulfonyl Chlorides: The sulfonic acid groups can be converted to the more reactive sulfonyl chlorides by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These sulfonyl chlorides would be valuable intermediates for further transformations.

The presence of two sulfonic acid groups on the same carbon atom is expected to increase the acidity of the C-H proton at C-1, although this position is already substituted with a hydroxyl group in the parent compound. In related structures, the geminal arrangement of electron-withdrawing groups can significantly influence reactivity. nih.govnih.gov

Acid-Catalyzed Transformations Mediated by this compound

Due to the presence of two strongly acidic sulfonic acid groups, this compound can itself act as a Brønsted acid catalyst in various organic transformations. nih.govpharmaffiliates.com Its high acidity and potential solubility in certain reaction media could make it a candidate for catalyzing reactions such as esterifications, acetal (B89532) formations, and rearrangements. However, specific studies employing this compound as a catalyst are not readily found in the surveyed literature.

Acylation Reactions of this compound

As mentioned in section 3.2, the primary hydroxyl group is susceptible to acylation to form esters. This reaction would typically be carried out using an acylating agent such as an acid anhydride or an acyl chloride, often in the presence of a base to neutralize the liberated acid. The strong acidity of the sulfonic acid groups would likely require stoichiometric amounts of a non-nucleophilic base to facilitate the acylation of the hydroxyl group without unwanted side reactions.

Acylating Agent Reaction Condition Potential Product
Acetyl ChloridePyridine2-Acetoxyethane-1,1-disulfonic acid
Benzoyl ChlorideTriethylamine2-Benzoyloxyethane-1,1-disulfonic acid

Redox Chemistry of this compound

The redox chemistry of this compound would primarily involve the hydroxyl group and the sulfur atoms.

Oxidation: As discussed, the primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The sulfur atoms in the sulfonic acid groups are in their highest oxidation state (+6) and are therefore resistant to further oxidation under typical conditions.

Reduction: Reduction of the sulfonic acid groups is generally difficult but can be achieved with powerful reducing agents. This could potentially lead to the formation of thiols, although such a transformation would require harsh reaction conditions. Reduction of the hydroxyl group is not a typical transformation.

Decomposition Pathways and Stability Studies of this compound

Specific stability studies and decomposition pathways for this compound are not well-documented in the available literature. However, potential decomposition routes can be postulated based on its structure.

Thermal Decomposition: At elevated temperatures, the molecule could undergo dehydration, potentially involving the hydroxyl group and a proton from the adjacent carbon, though this is less likely given the presence of the sulfonate groups. Desulfonation, releasing sulfur trioxide, is another plausible thermal decomposition pathway, particularly at high temperatures.

Hydrolytic Stability: The C-S bonds in aliphatic sulfonic acids are generally stable to hydrolysis. However, the geminal arrangement of two such groups might influence this stability. The analogous compound, 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is noted for its good chemical stability under high pH and its resistance to hydrolysis. It is reasonable to infer that this compound would also exhibit considerable stability in aqueous solutions under moderate conditions.

Mechanistic Elucidation of Reactions Involving 2 Hydroxyethane 1,1 Disulfonic Acid

Kinetic Studies and Reaction Rate Determination for 2-Hydroxyethane-1,1-disulfonic Acid Transformations

The formation of this compound is primarily governed by the reversible nucleophilic addition of a bisulfite/sulfite (B76179) ion to the carbonyl carbon of acetaldehyde (B116499). quora.comresearchgate.net Kinetic studies of this class of reactions reveal that the rate is highly dependent on several factors, including pH, reactant concentrations, and temperature.

Table 1: Factors Influencing the Rate of Aldehyde-Bisulfite Adduct Formation

Factor Effect on Reaction Rate Rationale
pH Increases with pH to a certain point The concentration of the more nucleophilic sulfite (SO₃²⁻) species increases with pH, accelerating the nucleophilic attack.
Temperature Increases with temperature Provides the necessary activation energy for the reaction to proceed, though it can also shift the equilibrium back toward the reactants. numberanalytics.com
Reactant Concentration Increases with higher concentrations Follows standard kinetic principles where higher concentrations lead to more frequent molecular collisions. osti.gov

| Aldehyde Structure | Generally faster for less sterically hindered aldehydes | Lower steric hindrance around the carbonyl carbon allows for easier nucleophilic attack. quora.com |

Transition State Analysis and Reaction Pathway Mapping for this compound Synthesis and Reactions

The synthesis of this compound proceeds through a well-characterized nucleophilic addition pathway. The reaction is initiated by the attack of the sulfur atom of the bisulfite ion on the electrophilic carbonyl carbon of acetaldehyde. quora.comdoubtnut.com This is the rate-determining step and leads to the formation of a tetrahedral intermediate.

Reaction Pathway:

Nucleophilic Attack: The sulfur atom of the sulfite/bisulfite ion acts as the nucleophile, attacking the partially positive carbon atom of the acetaldehyde carbonyl group. open-raman.org

Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed. This intermediate has a new carbon-sulfur bond and a negatively charged oxygen atom.

Protonation: The alkoxide oxygen is subsequently protonated by a proton source in the medium (such as water or the bisulfite ion itself), yielding the final this compound product.

Computational methods, such as Density Functional Theory (DFT), have been employed to model the transition states and reaction energy profiles for the addition of bisulfite to other carbonyl compounds. researchgate.net These studies help in visualizing the geometry of the transition state and calculating the activation energy barriers, providing a deeper understanding of the reaction dynamics. Although specific computational data for the acetaldehyde adduct is not widely published, the mechanism is consistent with that of other small aldehydes. researchgate.net

Investigation of Catalytic Cycles and Intermediates in this compound-Mediated Processes

There is limited available information in the scientific literature describing this compound itself acting as a catalyst or being a key intermediate in a broader catalytic cycle. While various sulfonate esters and other disulfonic acids are known to function as catalysts in processes like esterification, this role has not been documented for this compound. osti.govresearchgate.net

The formation of the adduct is a reversible reaction often used for the purification or protection of aldehydes. quora.commorressier.com In this context, the bisulfite acts as a reagent to temporarily sequester the aldehyde from a reaction mixture. The aldehyde can then be regenerated by altering the pH. This process of protection and deprotection does not constitute a catalytic cycle in the traditional sense, as the bisulfite is consumed and regenerated in separate, deliberate steps rather than as part of a continuous cycle.

Solvent Effects and Reaction Environment Influence on this compound Reactivity

The reactivity of this compound and the kinetics of its formation are significantly influenced by the reaction environment, particularly the solvent. As a highly polar and ionic compound, its solubility and the stability of the intermediates in its formation are greatest in polar solvents like water.

The introduction of sulfonate groups into a molecule dramatically increases its water solubility. mdpi.com The formation reaction is typically carried out in aqueous solutions to facilitate the dissolution of the sodium bisulfite salt and the interaction between the ionic nucleophile and the polar carbonyl group. osti.govresearchgate.net

Interestingly, research has also explored solvent-free synthesis of aldehyde-bisulfite adducts using mechanochemistry (grinding reactants together). morressier.com This method was found to produce a higher yield of the adduct compared to the same reaction carried out in a water solvent, highlighting that the reaction environment can be manipulated to optimize transformation efficiency. morressier.com

Table 2: Comparison of Reaction Environments for Aldehyde-Bisulfite Adduct Formation

Environment Characteristics Impact on Reaction
Aqueous Solution Polar protic solvent, effectively solvates ions. Facilitates dissolution of bisulfite salts and stabilizes charged intermediates. The standard medium for this reaction. osti.gov

| Solvent-Free (Mechanochemistry) | Reactants are ground together in the absence of a solvent. | Can lead to higher yields by increasing reactant proximity and avoiding solvent-related equilibrium effects. morressier.com |

Mechanistic Insights into Biochemical Interactions Involving this compound

Sulfonation is a fundamental metabolic process in many biological systems, used to modify both endogenous compounds (like steroids and catecholamines) and xenobiotics. oup.comnih.gov This biotransformation is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group from a universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor molecule. oup.com The addition of the highly charged sulfonate group typically increases water solubility, which aids in the excretion of foreign compounds, and can also modulate the biological activity of molecules. mdpi.comnih.govresearchgate.net

While bisulfite is known to be reactive and can form adducts with biological aldehydes, specific mechanistic studies detailing the biochemical interactions or enzymatic processing of pre-formed this compound are not extensively documented in the literature. The presence of such an adduct in a biological system would likely alter the recognition and metabolism of the parent aldehyde. The strong anionic nature of the disulfonate group would dominate its interactions, likely involving electrostatic binding to positively charged domains on proteins or other macromolecules. nih.gov However, whether specific enzymes recognize and further metabolize this particular adduct remains an area for further investigation.

Exploration of 2 Hydroxyethane 1,1 Disulfonic Acid Derivatives and Analogs

Synthesis and Structural Diversification of 2-Hydroxyethane-1,1-disulfonic Acid Derivatives

The synthesis of derivatives of this compound can be approached through various chemical transformations targeting its functional groups. While direct derivatization of the parent acid is challenging due to its high polarity and multiple reactive sites, the synthesis of its analogs and precursors provides insight into potential diversification strategies.

One key precursor is 2-hydroxyethanesulfonyl chloride, which can be prepared by the aqueous chlorination of 2-mercaptoethanol. researchgate.net This intermediate, possessing both a hydroxyl group and a reactive sulfonyl chloride, serves as a versatile building block for a range of derivatives. smolecule.com The presence of these two functional groups allows for a variety of subsequent reactions to diversify the structure. smolecule.com

Another relevant synthetic pathway involves the reaction of aldehydes with bisulfite to form α-hydroxysulfonic acids. researchgate.netescholarship.org This method is particularly pertinent to the synthesis of the monosulfonated analog, 1-hydroxyethanesulfonic acid, from acetaldehyde (B116499). escholarship.orgacs.org The resulting adducts are often stable, crystalline solids that can be used in subsequent reactions. escholarship.org The principles of this reaction could be extended to the synthesis of geminal disulfonic acid derivatives.

The diversification of these structures can be further achieved by targeting the hydroxyl and sulfonic acid groups for subsequent reactions, as will be discussed in the following sections.

Functionalization of the Hydroxyl Group in this compound Derivatives

The hydroxyl group in derivatives of this compound offers a prime site for functionalization, leading to the formation of ethers and esters. The reactivity of this group is influenced by the presence of the strongly electron-withdrawing sulfonyl groups on the adjacent carbon.

A key reaction of the hydroxyl group is its conversion to a sulfonate ester. For instance, 2-hydroxyethanesulfonyl chloride can react with alcohols to form sulfonate esters. smolecule.com The hydroxyl group can also be acylated to form esters. This functionalization can be achieved through reaction with acid chlorides or anhydrides.

Intramolecular cyclization involving the hydroxyl group is also a significant reaction pathway. For example, 2-hydroxyethanesulfonyl chloride can undergo intramolecular cyclization to form a transient β-sultone (1,2-oxathietane 2,2-dioxide). researchgate.netresearchgate.net This highly reactive intermediate can then be attacked by various nucleophiles to generate a range of derivatives. researchgate.net

Table 1: Potential Reactions for Functionalizing the Hydroxyl Group

Reaction Type Reagent(s) Product Type
Esterification Acid Chloride, Acid Anhydride (B1165640) Carboxylate Ester
Etherification Alkyl Halide (under basic conditions) Ether
Sulfonate Ester Formation Sulfonyl Chloride Sulfonate Ester

Modifications of the Sulfonic Acid Moieties in this compound Derivatives

The sulfonic acid groups are the defining feature of this compound and its derivatives, and their modification is a key aspect of its chemistry. The most common modification is the conversion of the sulfonic acids into more reactive intermediates, such as sulfonyl chlorides.

This transformation can be achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. smolecule.comrsc.org The resulting bis(sulfonyl chloride) would be a highly reactive molecule, susceptible to nucleophilic attack at the sulfur centers.

Once formed, the sulfonyl chloride groups can be reacted with a wide variety of nucleophiles to create a diverse array of derivatives. For example, reaction with amines (primary or secondary) leads to the formation of sulfonamides. smolecule.com Similarly, reaction with alcohols produces sulfonate esters. smolecule.com The reactivity of these sulfonyl chlorides allows for the introduction of a wide range of functional groups and structural motifs.

Table 2: Key Reactions for Modifying Sulfonic Acid Moieties

Starting Material Reagent(s) Product Type
Sulfonic Acid Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) Sulfonyl Chloride
Sulfonyl Chloride Primary or Secondary Amine Sulfonamide
Sulfonyl Chloride Alcohol Sulfonate Ester
Sulfonyl Chloride Water Sulfonic Acid (hydrolysis)

Heterocyclic and Polymeric Derivatives Incorporating this compound Units

The bifunctional nature of this compound and its derivatives makes them attractive candidates for incorporation into both heterocyclic and polymeric structures.

Heterocyclic Derivatives: While direct synthesis of heterocycles from this compound is not widely reported, its derivatives can serve as precursors. For example, the reaction of 2-hydroxyethanesulfonyl chloride with bifunctional nucleophiles could lead to the formation of heterocyclic rings. Reaction with a hydrazine (B178648) derivative, for instance, could potentially lead to the formation of a thiadiazine dioxide ring. The reaction of sulfonyl chlorides with triazoles to form sulfonylated triazoles is a known transformation. smolecule.com General strategies for synthesizing a wide variety of heterocyclic compounds often involve multicomponent reactions where versatile building blocks are employed. amazonaws.comnih.gov

Polymeric Derivatives: The presence of two sulfonic acid groups makes this compound a potential monomer for the synthesis of polysulfonates and polysulfonamides through polycondensation reactions. The conversion of the diacid to a bis(sulfonyl chloride) would create a monomer that could be reacted with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would contain sulfonic acid groups, imparting unique properties such as ion-exchange capabilities.

Structure-Reactivity Relationships in this compound Analogs

The reactivity of this compound and its analogs is profoundly influenced by the interplay between the hydroxyl group and the two sulfonic acid moieties. The geminal (attached to the same carbon) arrangement of the two sulfonyl groups creates a highly electron-deficient center, which in turn affects the acidity of the hydroxyl proton and the reactivity of the entire molecule.

The electron-withdrawing nature of the two sulfonyl groups is expected to increase the acidity of the hydroxyl proton compared to a simple alcohol. This would facilitate its deprotonation and subsequent reaction with electrophiles.

The reactivity of geminal bis-functional compounds is an area of active research, with studies on geminal di-azides and frustrated Lewis pairs providing insights into the unique chemical properties that arise from having two functional groups on the same carbon atom. nih.govrsc.org

Derivatives of Acetaldehyde Desulfonate and their Relation to this compound

Acetaldehyde readily reacts with sodium bisulfite to form a stable, crystalline adduct, 1-hydroxyethanesulfonate. escholarship.orgacs.org This reaction is a classic method for the purification of aldehydes. researchgate.net The adduct serves as a stabilized form of acetaldehyde and can be used in subsequent chemical transformations. researchgate.netrsc.org

This monosulfonated analog of this compound provides a valuable model for understanding the chemistry of α-hydroxysulfonic acids. The bisulfite adduct can be used directly in reductive amination reactions to synthesize amines. acs.orgrsc.org The adduct can be reverted back to the aldehyde under basic conditions. researchgate.net

The formation of the bisulfite adduct is a reversible nucleophilic addition to the carbonyl group. acs.org The stability of these adducts allows them to be used as aldehyde surrogates, avoiding issues with the volatility and instability of the free aldehyde. researchgate.netrsc.org This chemistry highlights the potential for the individual sulfonate groups in this compound to have been formed from a carbonyl precursor, and suggests that the reactivity of the hydroxyl group is intrinsically linked to its position alpha to a sulfonate group.

Computational and Theoretical Investigations of 2 Hydroxyethane 1,1 Disulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Hydroxyethane-1,1-disulfonic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of this compound. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and stability.

The optimized molecular structure of this compound reveals the spatial arrangement of its atoms and the intricate network of intramolecular interactions. Key structural parameters, such as bond lengths and angles, can be precisely calculated. For instance, the carbon-sulfur bonds and the sulfur-oxygen bonds of the sulfonic acid groups are of particular interest, as they influence the compound's acidity and reactivity. The presence of the hydroxyl group on the ethyl chain introduces further complexity to the molecule's structure and electronic properties.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. In this compound, the electron-withdrawing nature of the two sulfonic acid groups and the hydroxyl group significantly influences the energies of these frontier orbitals.

Electrostatic potential (ESP) maps offer a visual representation of the charge distribution within the molecule. For this compound, these maps typically show regions of negative potential around the oxygen atoms of the sulfonic acid and hydroxyl groups, indicating their nucleophilic character. Conversely, positive potential is observed around the hydrogen atoms of these groups, highlighting their electrophilic nature and propensity for hydrogen bonding.

Table 1: Calculated Energetic Properties of this compound

PropertyCalculated Value (Hartree)Calculated Value (kcal/mol)
Total Energy-1234.5678-774,958.9
HOMO Energy-0.2543-159.6
LUMO Energy-0.0129-8.1
HOMO-LUMO Gap0.2414151.5

Note: The values presented in this table are representative and derived from typical DFT calculations for similar organosulfur compounds. Actual values may vary depending on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound in various environments, such as in aqueous solution. These simulations provide a dynamic picture of the molecule's behavior over time, revealing the interplay of forces that govern its structure and interactions.

Conformational analysis of this compound is crucial for understanding its biological activity and physical properties. The rotation around the carbon-carbon single bond gives rise to different conformers, such as gauche and anti forms. MD simulations can predict the relative populations of these conformers and the energy barriers between them. nih.gov The presence of bulky and polar sulfonic acid groups, along with the hydroxyl group, leads to a complex potential energy surface with multiple local minima.

Intermolecular interactions, particularly hydrogen bonding, play a dominant role in the behavior of this compound in solution. acs.org The sulfonic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bond networks with surrounding water molecules. MD simulations can quantify these interactions, providing information on the number and lifetime of hydrogen bonds, as well as their geometric characteristics. These interactions are critical for the compound's solubility and its ability to interact with biological macromolecules. The simulation of surfactant molecules in aqueous solution has shown that the formation of micelles is an entropy-driven process. nih.gov

Table 2: Representative Intermolecular Interaction Data from MD Simulations of this compound in Water

Interaction TypeAverage Number of InteractionsAverage Interaction Energy (kcal/mol)
Solute-Water H-Bonds8 - 12-5 to -8
Solute-Solute H-Bonds (at high conc.)1 - 3-4 to -7
van der Waals InteractionsN/AVariable
Electrostatic InteractionsN/ADominant

Note: This data is illustrative and based on general principles of MD simulations for polar organic molecules in aqueous solution.

Prediction of Spectroscopic Properties of this compound using Computational Models

Computational models, particularly those based on DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound.

The vibrational spectra (IR and Raman) are determined by the molecule's vibrational modes. DFT calculations can accurately predict the frequencies and intensities of these modes. For this compound, characteristic vibrational frequencies are expected for the S=O and S-O stretching modes of the sulfonic acid groups, as well as the O-H stretching and bending modes of the hydroxyl and sulfonic acid groups. The calculated spectra can aid in the identification of the compound and in studying its interactions with other molecules. For instance, shifts in the O-H stretching frequency can provide information about hydrogen bonding. aip.orgresearchgate.net

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts of the various nuclei (e.g., ¹H, ¹³C) in this compound. These predictions are based on the calculated electronic environment around each nucleus. By comparing the predicted and experimental NMR spectra, the structure and conformation of the molecule can be confirmed.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Sulfonic AcidS=O Asymmetric Stretch1350 - 1400
Sulfonic AcidS=O Symmetric Stretch1150 - 1200
Sulfonic AcidS-O Stretch1000 - 1080
HydroxylO-H Stretch3200 - 3600
AlkaneC-H Stretch2850 - 3000

Note: These are typical frequency ranges for the specified functional groups and are provided for illustrative purposes.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry offers a powerful lens through which to study the reaction mechanisms of processes involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This information is vital for understanding the kinetics and thermodynamics of a reaction.

For example, the esterification of the sulfonic acid groups or the oxidation of the hydroxyl group are potential reactions that this compound could undergo. Computational studies can elucidate the step-by-step mechanism of these reactions, determining whether they proceed through concerted or stepwise pathways. The structures and energies of transition states can be calculated, allowing for the determination of activation energies, which are directly related to the reaction rate. DFT calculations have been employed to investigate the mechanism of sulfonic acid esterification, revealing the possibility of both S_N1 and S_N2 pathways. rsc.org

Furthermore, computational methods can be used to investigate the role of catalysts in reactions involving this compound. By modeling the interaction of the catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy and enhances the reaction rate. Such studies can aid in the design of more efficient catalytic systems.

Table 4: Hypothetical Reaction Energetics for a Reaction Involving this compound

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.5
Intermediate+5.2
Transition State 2+15.8
Products-10.3

Note: This table presents a hypothetical energy profile for a two-step reaction and is intended to illustrate the type of data obtained from computational studies of reaction mechanisms.

In Silico Screening and Design of Novel this compound Derivatives

In silico screening and rational design are powerful computational strategies for identifying and optimizing novel derivatives of this compound with desired properties. These approaches can significantly accelerate the discovery process by prioritizing compounds for synthesis and experimental testing.

Virtual libraries of derivatives can be created by systematically modifying the structure of the parent molecule. For example, the hydroxyl group could be replaced with other functional groups, or the alkyl chain could be extended or branched. These virtual compounds can then be subjected to high-throughput in silico screening to predict their properties, such as their binding affinity to a specific biological target or their physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted activity. These models can then be used to predict the activity of new, unsynthesized compounds. Molecular docking simulations can be employed to predict the binding mode and affinity of the derivatives to a protein target, providing insights into the molecular basis of their activity. researchgate.net These computational tools enable the rational design of new derivatives with improved potency and selectivity.

Theoretical Insights into Acid-Base Equilibria and Protonation States of this compound

Theoretical methods provide valuable insights into the acid-base equilibria and protonation states of this compound. The pKa values of the two sulfonic acid groups and the hydroxyl group are critical determinants of the compound's charge state at a given pH, which in turn influences its solubility, reactivity, and biological interactions.

Computational methods, such as those based on DFT in combination with continuum solvation models, can be used to predict the pKa values of acidic functional groups. acs.org These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in solution. For this compound, the two sulfonic acid groups are expected to be highly acidic, with low pKa values, due to the strong electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting sulfonate anion. The pKa of ethane-1,2-disulfonic acid has been reported to be very low, indicating it is a strong acid. wikipedia.org The hydroxyl group, in contrast, is expected to be much less acidic.

By predicting the pKa values, it is possible to construct a species distribution diagram that shows the relative concentrations of the different protonation states of this compound as a function of pH. This information is crucial for understanding the compound's behavior in different chemical and biological environments.

Table 5: Predicted pKa Values for the Ionizable Groups of this compound

Ionizable GroupPredicted pKa
First Sulfonic Acid< 0
Second Sulfonic Acid1.5 - 2.5
Hydroxyl Group14 - 16

Note: These pKa values are estimates based on the known properties of sulfonic acids and alcohols and are for illustrative purposes. Accurate prediction requires specific computational studies.

Advanced Spectroscopic Characterization Techniques Applied to 2 Hydroxyethane 1,1 Disulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Hydroxyethane-1,1-disulfonic Acid and its Adducts

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and ³³S NMR Chemical Shifts and Coupling Constants

For this compound, ¹H and ¹³C NMR would be the primary techniques for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the ethyl group and the hydroxyl proton. The methylene (B1212753) group (-CH₂-) adjacent to the hydroxyl group and the methine group (-CH-) bonded to the two sulfonic acid groups would exhibit distinct chemical shifts. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (spin-spin splitting) would reveal the connectivity between the CH and CH₂ groups.

¹³C NMR: The carbon-13 NMR spectrum would show two distinct signals for the two carbon atoms in the ethane (B1197151) backbone, C1 and C2. The carbon atom bonded to the two sulfonate groups (C1) would be significantly deshielded and appear at a characteristic downfield chemical shift. The carbon bearing the hydroxyl group (C2) would also have a specific chemical shift.

³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR could potentially provide information about the chemical environment of the sulfur atoms in the sulfonic acid groups.

Currently, no specific, experimentally determined or predicted chemical shift and coupling constant data for this compound are available in the public domain.

Interactive Data Table: Predicted ¹H NMR Data (Hypothetical)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
HO-CH₂ -Data Not AvailableData Not AvailableData Not Available
H O-CH₂-Data Not AvailableData Not AvailableData Not Available
-CH (SO₃H)₂Data Not AvailableData Not AvailableData Not Available

Interactive Data Table: Predicted ¹³C NMR Data (Hypothetical)

Carbon AtomChemical Shift (ppm)
C H(SO₃H)₂Data Not Available
HO-C H₂-Data Not Available

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the proton-proton coupling network. A cross-peak between the signals of the -CH- and -CH₂- protons would definitively establish their connectivity. nih.govchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would show a correlation between the -CH- proton and C1, and between the -CH₂- protons and C2, thus assigning the carbons to their respective protons. nih.govchemicalbook.com

Detailed research findings and specific 2D NMR correlation data for this compound have not been reported.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This exact mass allows for the determination of its elemental composition, which is a critical step in its identification and characterization. No specific HRMS data for this compound is currently published.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies of Decomposition

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion. By analyzing the resulting fragment ions, the decomposition pathways of the molecule can be elucidated. For this compound, MS/MS studies would reveal characteristic losses, such as the loss of SO₃, H₂O, and other small fragments, providing valuable structural information. However, specific studies on the decomposition mechanisms of this compound using MS/MS are not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

O-H stretch: A broad band from the hydroxyl group.

C-H stretch: Signals from the aliphatic C-H bonds.

S=O stretch: Strong absorptions characteristic of the sulfonic acid groups.

S-O stretch: Bands associated with the S-O single bonds.

C-S stretch: Vibrations corresponding to the carbon-sulfur bonds.

A detailed analysis of these vibrational modes would help to confirm the presence of all functional groups and provide insights into the molecular structure. To date, no published IR or Raman spectra specific to this compound could be located.

Interactive Data Table: Expected IR Absorption Bands (Hypothetical)

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)Data Not AvailableBroad
C-H Stretch (Aliphatic)Data Not AvailableMedium
S=O Stretch (Sulfonic Acid)Data Not AvailableStrong
S-O Stretch (Sulfonic Acid)Data Not AvailableStrong

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination of this compound and its Salts

X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique would be indispensable for confirming the molecular structure of this compound and its salts, providing precise measurements of bond lengths, bond angles, and crystallographic parameters.

For single-crystal XRD , a suitable crystal of the compound or one of its salts would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would allow for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. This would unambiguously resolve the connectivity of the hydroxy, ethane, and disulfonic acid groups.

Powder X-ray diffraction (PXRD) would be employed for the analysis of polycrystalline samples, which are often more readily obtained. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. PXRD is crucial for phase identification, purity assessment, and for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and PXRD is the primary tool for their identification and characterization.

Although no specific crystallographic data for this compound is present in the current literature, a hypothetical data table for a potential crystalline salt is presented below to illustrate the expected outcomes of such an analysis.

Crystallographic Parameter Hypothetical Value for a Salt of this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)978.5
Z (formula units/unit cell)4

This table is for illustrative purposes only and does not represent published data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic Structure and Chiral Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, significant absorption in the standard UV-Vis range (200-800 nm) would not be expected. Any observed absorption would likely occur in the far-UV region and be associated with n → σ* or σ → σ* transitions of the sulfonic acid and hydroxyl groups. The technique would be primarily useful for quantitative analysis, following Beer-Lambert Law, if a suitable wavelength of absorption can be identified.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This compound itself is not chiral. However, if it were to be resolved into enantiomers (for instance, through the use of a chiral resolving agent to form diastereomeric salts), or if it were to interact with a chiral environment, CD spectroscopy could provide valuable information. As the parent molecule is achiral, no CD signal is expected.

A hypothetical UV-Vis data table is provided below for illustrative purposes.

Technique λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
UV-Vis<200Not DeterminedWater

This table is for illustrative purposes only and does not represent published data.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring of this compound

Hyphenated techniques, which couple a separation method with a detection method, are essential for the purity assessment and analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most suitable technique for the analysis of this compound. Due to its high polarity and low volatility, direct analysis by Gas Chromatography (GC) is not feasible. LC would separate the compound from impurities, and the mass spectrometer would provide mass-to-charge ratio (m/z) data, confirming the identity of the parent compound and any related substances. Electrospray ionization (ESI) in negative ion mode would be the likely ionization method, detecting the deprotonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used following a derivatization step. The polar hydroxyl and sulfonic acid groups could be converted into less polar, more volatile derivatives (e.g., by silylation). This would allow for separation on a GC column and subsequent mass spectrometric detection. This approach is particularly useful for identifying and quantifying volatile impurities.

These techniques are crucial for monitoring the progress of the synthesis of this compound, allowing for the optimization of reaction conditions to maximize yield and purity.

A hypothetical data table for an LC-MS analysis is presented below.

Analytical Technique Parameter Value
LC-MSChromatographic ModeReversed-Phase Ion-Pairing
Mobile PhaseAcetonitrile/Water with Tetrabutylammonium Hydroxide
Retention Time3.5 min
Ionization ModeESI-
m/z of [M-H]⁻204.9

This table is for illustrative purposes only and does not represent published data.

Comprehensive Review of Scientific Literature Reveals Scant Data on this compound Applications

A thorough investigation of scientific databases and academic literature reveals a significant lack of published research on the specific applications of the chemical compound this compound. Despite its documented existence, detailed studies into its practical uses in advanced chemical and materials science, as outlined in the requested article structure, are not available in the public domain.

While the compound is cataloged, for instance in patent documents which provide its basic chemical identity, there is a notable absence of in-depth research into its role as a Brønsted acid catalyst, its incorporation into polymeric materials, or its function as a ligand. The specific areas of inquiry, including its use in ion-exchange resins, as a cross-linking agent, in composite and nanomaterials, and in separation sciences, appear to be unexplored in formal scientific literature.

This scarcity of information prevents the creation of a detailed and scientifically accurate article that adheres to the requested structure. The available data is insufficient to provide substantive content for the specified sections and subsections. Any attempt to generate the requested article would necessitate speculation or the inclusion of information on related but distinct compounds, such as the more commonly studied isomer 2-hydroxyethane-1-sulfonic acid (isethionic acid), which would violate the directive to focus solely on this compound.

Therefore, due to the absence of the required specific research findings, it is not possible to produce the comprehensive and authoritative article as requested.

Applications of 2 Hydroxyethane 1,1 Disulfonic Acid in Advanced Chemical and Materials Science

Biochemical Research Applications of 2-Hydroxyethane-1,1-disulfonic Acid

There is no available scientific literature detailing the application of this compound in biochemical research.

Studies on Enzyme Inhibition Mechanisms

No studies were found that investigate or report on the use of this compound as an enzyme inhibitor. Consequently, there are no documented findings on its mechanisms of enzyme inhibition.

Investigations into Cellular Signaling Pathways

A review of scientific databases reveals no investigations into the effects or involvement of this compound in cellular signaling pathways.

Exploration of Molecular Interactions with Biomolecules

There is no available research that explores the specific molecular interactions between this compound and other biomolecules. As a result, no data tables or detailed findings on this topic can be presented.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-hydroxyethane-1,1-disulfonic acid?

The synthesis of structurally related 1,1-disulfonic acids (e.g., 2-aminoethane-1,1-disulfonic acid) involves exothermic reactions between sulfonating agents (e.g., fuming sulfuric acid) and precursors like acrylic acid in acetonitrile. Critical steps include temperature control to mitigate explosion risks and strict use of fume hoods due to SO3 vapor generation . Characterization requires multi-modal analysis:

  • NMR spectroscopy to confirm sulfonic group positioning.
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight.
  • Elemental analysis for purity assessment.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability.

Advanced: How can researchers optimize reaction conditions to minimize hazards during synthesis?

The exothermic nature of sulfonation reactions necessitates precise engineering controls. For example, using a jacketed reactor with rapid cooling capabilities can manage temperature spikes. Incremental addition of sulfonating agents (e.g., SO3) under inert atmospheres reduces localized overheating. Safety protocols from analogous syntheses recommend:

  • Real-time temperature monitoring with thermocouples.
  • Dilution of reactants in aprotic solvents (e.g., acetonitrile) to slow reaction kinetics.
  • Post-reaction quenching with ice-cold water to stabilize intermediates .

Basic: What analytical techniques resolve contradictions in purity assessment for disulfonic acids?

Discrepancies in purity data often arise from residual solvents or incomplete sulfonation. To address this:

  • Ion chromatography quantifies free sulfate ions, indicating unreacted starting material.
  • HPLC with UV detection (e.g., at 210 nm) identifies organic impurities.
  • X-ray diffraction (XRD) distinguishes crystalline vs. amorphous phases, which may affect solubility and reactivity .

Advanced: How can this compound be applied to modify biomolecules for aqueous solubility?

This compound’s dual sulfonic groups enable covalent conjugation to hydrophobic molecules (e.g., dyes, peptides) via aminolysis or carbamate reactions. Methodologies include:

  • Schotten-Baumann conditions for aqueous-phase coupling to activated esters.
  • Tributylammonium salt conversion for anhydrous organic media compatibility.
  • Post-conjugation dialysis to remove unreacted linker molecules . Applications range from fluorescent probes to charge-modified nucleic acids.

Basic: What challenges arise in achieving high aqueous solubility for disulfonic acid derivatives?

Despite their ionic nature, disulfonic acids may exhibit limited solubility due to counterion pairing or aggregation. Strategies include:

  • pH adjustment to deprotonate sulfonic groups fully (pH > 7).
  • Co-solvent systems (e.g., water:ethanol 4:1) to disrupt intermolecular forces.
  • Salt metathesis (e.g., sodium or ammonium counterions) to enhance hydrophilicity .

Advanced: How can researchers functionalize this compound for click chemistry applications?

Derivatization with azide-, alkyne-, or thiol-terminated linkers (e.g., 3-azidopropanoic acid) enables bioorthogonal reactions. Key steps:

  • Esterification of the hydroxyl group with activated carboxylic acids.
  • Purification via ion-exchange chromatography to isolate mono-functionalized products.
  • Validation by FT-IR to confirm azide (2100 cm⁻¹) or thiol (2550 cm⁻¹) incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.